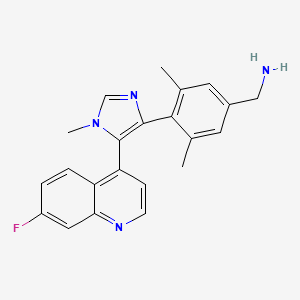

BI-9321

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H21FN4 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine |

InChI |

InChI=1S/C22H21FN4/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19/h4-10,12H,11,24H2,1-3H3 |

InChI Key |

WOAOENGFAAUUGT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN |

Canonical SMILES |

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BI-9321; BI 9321; BI9321 |

Origin of Product |

United States |

Foundational & Exploratory

BI-9321 mechanism of action on NSD3

An In-depth Technical Guide on the Mechanism of Action of BI-9321 on NSD3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a first-in-class, potent, and selective chemical probe that antagonizes the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3][4] By binding to the methyl-lysine binding pocket of the PWWP1 domain, this compound disrupts the interaction of NSD3 with histones, leading to downstream effects on gene expression and cell proliferation.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on NSD3, including quantitative binding and cellular activity data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound acts as a competitive inhibitor of the NSD3 PWWP1 domain. The PWWP domain is a "reader" domain that recognizes and binds to specific post-translational modifications on histone tails, particularly methylated lysines. The NSD3 PWWP1 domain is crucial for the localization of NSD3 to chromatin and for its role in transcriptional regulation.

The core mechanism of action of this compound involves the following key steps:

-

Direct Binding to the NSD3 PWWP1 Domain: this compound was developed through fragment-based screening to specifically target the methyl-lysine binding site of the PWWP1 domain of NSD3. The high affinity and selectivity of this interaction have been confirmed through multiple biophysical assays.

-

Disruption of NSD3-Histone Interaction: By occupying the binding pocket, this compound prevents the PWWP1 domain from engaging with its natural ligands on histone tails. This has been demonstrated in cellular assays where this compound disrupts the interaction between NSD3 and histone H3.

-

Modulation of Downstream Signaling and Cellular Effects: The inhibition of the NSD3-PWWP1 interaction by this compound leads to downstream consequences, including the downregulation of the proto-oncogene Myc messenger RNA (mRNA) expression. This ultimately results in reduced cell proliferation in certain cancer cell lines, such as the acute myeloid leukemia (AML) cell line MOLM-13.

NSD3 is known to be involved in several signaling pathways implicated in cancer. For instance, the long isoform of NSD3 can cooperate with EZH2 and RNA polymerase II to activate NOTCH signaling through H3K36 methylation, which in turn drives breast tumor initiation and metastasis. While this compound targets the PWWP1 reader domain and not the catalytic SET domain responsible for methylation, its ability to displace NSD3 from chromatin can indirectly influence these pathways.

Quantitative Data

The following tables summarize the key quantitative data for the interaction of this compound with the NSD3 PWWP1 domain and its cellular effects.

Table 1: In Vitro Binding Affinity of this compound to NSD3 PWWP1

| Assay Type | Parameter | Value | Conditions |

| Surface Plasmon Resonance (SPR) | Kd | 166 nM | 50 mM TRIS, pH 8.0; 150 mM NaCl; 1 mM TCEP; 0.005 % Tween 20; 2% DMSO |

| Isothermal Titration Calorimetry (ITC) | Kd | 445 nM | 20 mM HEPES, 100 mM NaCl, 3% DMSO, pH 8.0 |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 203 nM | PBS; 0.05% Tween20; 0.1 % BSA |

Data sourced from opnMe.com.

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Description |

| NanoBRET | U2OS | IC50 | 1.2 µM | Disruption of NSD3-PWWP1 and histone H3 interaction. |

| Cell Proliferation | MOLM-13 | IC50 | 26.8 µM | Antiproliferative activity measured after 6 days. |

| Cell Proliferation (in presence of JQ1) | MOLM-13 | IC50 | 0.139 µM | Potentiation of the effects of the BET inhibitor JQ1. |

Data sourced from MedchemExpress.com and other sources.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Recombinant NSD3 PWWP1 Domain Expression and Purification

This protocol is essential for obtaining the purified protein required for in vitro binding assays such as SPR and ITC.

a. Expression:

-

The plasmid containing the human NSD3 PWWP1 domain (residues 247-398) with an N-terminal His-tag is transformed into E. coli BL21(DE3) cells.

-

A starter culture is grown overnight at 37°C in LB medium containing the appropriate antibiotic.

-

The starter culture is used to inoculate a larger volume of LB medium, which is then grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM.

-

The culture is then incubated overnight at 18°C with shaking.

-

Cells are harvested by centrifugation and the pellet is stored at -80°C.

b. Purification:

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

-

The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The eluted fractions are analyzed by SDS-PAGE for purity.

-

Pure fractions are pooled and subjected to size-exclusion chromatography for further purification and buffer exchange into the final buffer used for downstream assays.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity of this compound to the NSD3 PWWP1 domain in real-time.

-

Immobilization: The purified NSD3 PWWP1 protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Binding Analysis: A serial dilution of this compound in running buffer (e.g., 50 mM TRIS, pH 8.0; 150 mM NaCl; 1 mM TCEP; 0.005 % Tween 20; 2% DMSO) is injected over the sensor surface.

-

Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 interaction model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding to determine the thermodynamic parameters of the interaction.

-

Sample Preparation: Purified NSD3 PWWP1 protein is placed in the sample cell, and this compound is loaded into the titration syringe. Both are in the same buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3% DMSO, pH 8.0).

-

Titration: A series of small injections of this compound are made into the protein solution while the heat released or absorbed is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

NanoBRET™ Cellular Assay

This assay measures the disruption of the NSD3-PWWP1 interaction with histone H3 in living cells.

-

Cell Culture and Transfection: U2OS cells are co-transfected with plasmids encoding for NSD3-PWWP1 fused to NanoLuc® luciferase (the donor) and histone H3 fused to HaloTag® (the acceptor).

-

Compound Treatment: The transfected cells are treated with a serial dilution of this compound or a negative control.

-

Assay Measurement: The HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) and the NanoLuc® substrate are added to the cells. The luminescence and fluorescence are measured.

-

Data Analysis: The BRET ratio is calculated (acceptor emission/donor emission). The IC50 value is determined by plotting the BRET ratio against the concentration of this compound.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cells.

-

Cell Seeding: MOLM-13 cells are seeded into 96-well plates at a specific density.

-

Compound Treatment: The cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a defined period (e.g., 6 days).

-

Viability Measurement: Cell viability is assessed using a reagent such as resazurin (e.g., RealTime-Glo™ MT Cell Viability Assay), which is converted to a fluorescent product by metabolically active cells.

-

Data Analysis: The fluorescence is measured, and the IC50 value is calculated by plotting cell viability against the concentration of this compound.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the changes in Myc mRNA expression following treatment with this compound.

-

Cell Treatment and RNA Extraction: MOLM-13 cells are treated with this compound for a specified time. Total RNA is then extracted from the cells.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with primers specific for Myc and a housekeeping gene (for normalization).

-

Data Analysis: The relative expression of Myc mRNA is calculated using the ΔΔCt method.

Visualizations

Signaling Pathway

Caption: this compound inhibits the NSD3 PWWP1 domain, disrupting downstream signaling.

Experimental Workflow: In Vitro Binding Analysis

Caption: Workflow for determining the in vitro binding properties of this compound to NSD3.

Experimental Workflow: Cellular Activity Analysis

Caption: Workflow for assessing the cellular effects of this compound.

References

- 1. Bio NSD3 PWWP1 Expression and Purification Protocol [zenodo.org]

- 2. Bio NSD3 PWWP1 Expression and Purification Protocol – openlabnotebooks.org [openlabnotebooks.org]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-9321: A Technical Guide to a First-in-Class NSD3-PWWP1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BI-9321, a potent and selective chemical probe for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). This compound serves as a critical tool for investigating the biological functions of NSD3 and its role in disease, particularly in oncology.

Core Function and Mechanism of Action

This compound is a first-in-class antagonist that specifically targets the methyl-lysine binding site of the PWWP1 domain of NSD3.[1][2] The NSD3 protein, an epigenetic regulator, is frequently amplified in various cancers, and its PWWP1 domain has been identified as crucial for the viability of certain cancer cells, such as in acute myeloid leukemia (AML).[2] By binding to the NSD3-PWWP1 domain, this compound disrupts its interaction with histones, thereby modulating downstream gene expression.[1][3] A key downstream effect observed is the downregulation of Myc messenger RNA (mRNA), leading to reduced cell proliferation in cancer cell lines like MOLM-13.

The following diagram illustrates the proposed signaling pathway affected by this compound:

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from various in vitro and cellular assays.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Target | Value | Assay Method | Reference |

| Kd | NSD3-PWWP1 | 166 nM | Surface Plasmon Resonance (SPR) | |

| IC50 | NSD3-PWWP1-Histone Interaction | 1.2 µM | NanoBRET in U2OS cells | |

| In Vitro Potency | NSD3-PWWP1 | 200 nM | Not specified |

Table 2: Cellular Activity

| Parameter | Cell Line | Value | Assay Method | Reference |

| Cellular Target Engagement | Not specified | ~1 nM | Not specified | |

| Cellular Target Engagement | U2OS | 1 µM | FRAP & BRET | |

| Proliferation Inhibition (IC50) | MOLM-13 | 26.8 µM | RealTime-Glow MT Cell Viability Assay |

Table 3: Selectivity

| Target | Activity | Reference |

| NSD2-PWWP1 | Inactive | |

| NSD3-PWWP2 | Inactive |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Surface Plasmon Resonance (SPR) for Kd Determination

Objective: To determine the binding affinity (Kd) of this compound to the NSD3-PWWP1 domain.

Methodology:

-

Immobilization: The purified NSD3-PWWP1 protein is immobilized on a sensor chip (e.g., CM5 series) via amine coupling.

-

Analyte Preparation: A dilution series of this compound is prepared in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: The this compound solutions are injected over the sensor surface at a constant flow rate. The association and dissociation are monitored in real-time by detecting changes in the refractive index at the surface.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

NanoBRET™ Assay for Cellular Target Engagement

Objective: To measure the inhibition of the NSD3-PWWP1 and histone H3 interaction by this compound in live cells.

Methodology:

-

Cell Culture and Transfection: U2OS cells are co-transfected with expression vectors for NSD3-PWWP1 fused to NanoLuc® luciferase (donor) and histone H3 fused to HaloTag® (acceptor).

-

Compound Treatment: Transfected cells are treated with a serial dilution of this compound.

-

Substrate Addition: The NanoBRET™ Nano-Glo® substrate and the HaloTag® ligand are added to the cells.

-

Signal Detection: The luminescence signals from the donor (NanoLuc®) and the acceptor (HaloTag®) are measured.

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The IC50 value is determined by plotting the BRET ratio against the concentration of this compound.

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement

Objective: To assess the cellular target engagement of this compound by measuring changes in the mobility of GFP-tagged NSD3.

Methodology:

-

Cell Culture and Transfection: U2OS cells are transfected with a vector expressing a GFP-tagged NSD3 construct.

-

Compound Treatment: Cells are treated with this compound or a vehicle control.

-

Photobleaching: A specific region of interest (ROI) within the nucleus of a cell is photobleached using a high-intensity laser.

-

Image Acquisition: A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI.

-

Data Analysis: The fluorescence intensity in the ROI over time is measured and normalized. The half-maximal recovery time (t1/2) and the mobile fraction are calculated to determine changes in protein dynamics upon compound treatment.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of MOLM-13 cells.

Methodology:

-

Cell Seeding: MOLM-13 cells are seeded in a multi-well plate.

-

Compound Treatment: Cells are treated with a serial dilution of this compound.

-

Incubation: The cells are incubated for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a suitable assay, such as the RealTime-Glo™ MT Cell Viability Assay, which measures metabolic activity.

-

Data Analysis: The luminescence signal is plotted against the concentration of this compound to determine the IC50 value.

Quantitative PCR (qPCR) for Myc mRNA Downregulation

Objective: To quantify the change in Myc mRNA expression in MOLM-13 cells following treatment with this compound.

Methodology:

-

Cell Treatment: MOLM-13 cells are treated with this compound or a vehicle control for a specified time.

-

RNA Extraction: Total RNA is extracted from the cells.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with primers specific for Myc and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative expression of Myc mRNA is calculated using the ΔΔCt method.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing a novel chemical probe like this compound.

References

The Discovery and Development of BI-9321: A First-in-Class NSD3-PWWP1 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BI-9321 is a potent and selective, first-in-class chemical probe that antagonizes the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] Developed through a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium (SGC), this compound originated from a fragment-based screening approach followed by extensive structure-based optimization.[1][3] This molecule has emerged as a critical tool for elucidating the biological functions of the NSD3-PWWP1 domain, a reader of histone methylation marks, and for exploring its therapeutic potential, particularly in oncology.[4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Introduction to NSD3 and the PWWP1 Domain

Nuclear receptor-binding SET domain 3 (NSD3), encoded by the WHSC1L1 gene, is a histone methyltransferase that plays a crucial role in regulating gene expression through epigenetic mechanisms. The NSD3 protein exists in multiple isoforms, which contain various functional domains, including a catalytic SET domain responsible for histone lysine methylation and several "reader" domains that recognize specific histone modifications.

Among these reader domains are two PWWP domains, named for a conserved Pro-Trp-Trp-Pro motif. The PWWP1 domain, in particular, has been identified as a key reader of histone H3 lysine 36 methylation (H3K36me), a mark associated with active transcription. The interaction of the NSD3-PWWP1 domain with methylated histones is crucial for the recruitment of NSD3 to chromatin and the subsequent regulation of target gene expression. Aberrant activity and amplification of the WHSC1L1 gene are frequently observed in various cancers, including breast, squamous lung cancer, and acute myeloid leukemia (AML), making NSD3 an attractive therapeutic target.

Discovery of this compound

The discovery of this compound was a result of a systematic fragment-based screening (FBS) campaign aimed at identifying small molecules that bind to the methyl-lysine binding site of the NSD3-PWWP1 domain. This was followed by a structure-based design and optimization process to enhance potency and selectivity.

Fragment-Based Screening and Hit Identification

Initial binders to the NSD3-PWWP1 domain were identified using fragment-based screening methods. These low-molecular-weight fragments served as starting points for chemical elaboration.

Structure-Based Optimization

The development from initial fragment hits to the potent and selective antagonist this compound was guided by X-ray crystallography. The co-crystal structure of the NSD3-PWWP1 domain in complex with this compound (PDB code: 6G2O) revealed key interactions within the binding pocket, allowing for rational, structure-based optimization of the chemical scaffold. This process led to the identification of this compound as a highly potent and selective ligand. A closely related analogue, BI-9466, which is over 500-fold less active, was developed as a negative control for biological experiments.

Mechanism of Action

This compound functions as a competitive antagonist of the NSD3-PWWP1 domain. It binds to the aromatic cage of the PWWP1 domain, which is responsible for recognizing and binding to methylated lysine residues on histone tails. By occupying this binding site, this compound prevents the interaction of NSD3 with its cognate histone marks on chromatin. This disruption of NSD3's "reader" function leads to the modulation of NSD3-dependent gene expression programs. Notably, in MOLM-13 acute myeloid leukemia cells, treatment with this compound leads to the downregulation of Myc messenger RNA (mRNA) expression and a reduction in cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, BI-9466.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Assay | Target | Value | Reference |

| This compound | Surface Plasmon Resonance (SPR) | NSD3-PWWP1 | Kd = 166 ± 3 nM | |

| This compound | Isothermal Titration Calorimetry (ITC) | NSD3-PWWP1 | Kd = 445 ± 8 nM | |

| This compound | TR-FRET | NSD3-PWWP1 | IC50 = 203 ± 11 nM | |

| This compound | NanoBRET Cellular Assay (U2OS cells) | H3-NSD3-PWWP1 Interaction | IC50 = 1.2 µM | |

| BI-9466 | TR-FRET | NSD3-PWWP1 | >500-fold weaker affinity than this compound | |

| BI-9466 | Surface Plasmon Resonance (SPR) | NSD3-PWWP1 | Kd = 144 µM |

Table 2: Cellular Activity

| Compound | Cell Line | Assay | Value | Reference |

| This compound | MOLM-13 | Proliferation | Reduced proliferation | |

| This compound | MOLM-13 | Gene Expression | Downregulation of Myc mRNA | |

| This compound | DIPG 13 | Cell Viability | IC50 = 88.13 µM | |

| This compound | DIPG IV | Cell Viability | 93.18% viability at 10 µM |

Table 3: Selectivity Profile

| Compound | Target/Assay | Result | Reference |

| This compound | NSD2-PWWP1, NSD3-PWWP2 | Inactive | |

| This compound | 14 other PWWP domains (DSF) | No significant stabilization (≥2 °C) | |

| This compound | 31 Kinases | No hits | |

| This compound | 35 Protein, DNA, and RNA methyltransferases | No liabilities at 10 µM | |

| This compound | SafetyScreen44TM | No hits |

Table 4: Physicochemical and Pharmacokinetic Properties

| Parameter | This compound | BI-9466 | Reference |

| Molecular Weight | 469.81 g/mol | - | |

| logD @ pH 11 | 1.5 | -0.16 | |

| Solubility @ pH 6.8 | > 100 µg/mL | n.d. | |

| Caco-2 Permeability AB @ pH 7.4 | 16 x 10-6 cm/s | n.d. | |

| Caco-2 Efflux Ratio | 2.8 | n.d. | |

| Microsomal Stability (human/mouse/rat) | <23 / <24 / <24 % QH | n.d. | |

| Hepatocyte Stability (human/mouse/rat) | <10 / n.d. / 31 % QH | n.d. | |

| Plasma Protein Binding (human/mouse/rat) | 41.7 / 43.5 / 45.5 % | n.d. | |

| CYP Inhibition (IC50) | 3A4: 19 µM, 2C8: 5.4 µM, 2C9: 1.3 µM, 2C19: < 0.2 µM, 2D6: 23 µM | n.d. |

Experimental Protocols

Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding affinity (Kd) of this compound to the NSD3-PWWP1 domain.

Methodology:

-

Immobilize biotinylated NSD3-PWWP1 protein on a streptavidin-coated sensor chip.

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in response units (RU) over time to measure association and dissociation.

-

Regenerate the sensor chip surface between injections using an appropriate regeneration solution.

-

Fit the steady-state response data to a 1:1 interaction model to calculate the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Objective: To provide an orthogonal biophysical method to determine the binding affinity and thermodynamic parameters of the this compound and NSD3-PWWP1 interaction.

Methodology:

-

Place a solution of NSD3-PWWP1 protein in the sample cell of the calorimeter.

-

Load a concentrated solution of this compound into the injection syringe.

-

Perform a series of injections of this compound into the protein solution while monitoring the heat change.

-

Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

NanoBRET Target Engagement Assay

Objective: To measure the ability of this compound to disrupt the interaction between NSD3-PWWP1 and histone H3 in a cellular context.

Methodology:

-

Co-transfect U2OS cells with plasmids encoding for C-terminally NanoLuc-tagged NSD3-PWWP1 and C-terminally HaloTag-fused histone H3.

-

Add a fluorescent HaloTag ligand that serves as the BRET energy acceptor.

-

Treat the cells with increasing concentrations of this compound or the negative control BI-9466.

-

Add the NanoLuc substrate to initiate the bioluminescence reaction.

-

Measure both the donor (NanoLuc) and acceptor (HaloTag ligand) emission signals.

-

Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Seed cells (e.g., MOLM-13) in 96-well plates at an appropriate density.

-

Treat the cells with a range of concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo.

-

Measure the fluorescence or luminescence signal and normalize it to the vehicle-treated control.

-

Plot the percentage of proliferation against the compound concentration to observe the dose-dependent effect.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the effect of this compound on the mRNA expression of target genes, such as Myc.

Methodology:

-

Treat cells (e.g., MOLM-13) with this compound or vehicle control for a defined period.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers for Myc and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the amplification data to determine the relative change in Myc mRNA expression in this compound-treated cells compared to control-treated cells.

Visualizations

Signaling Pathway of NSD3-PWWP1 Inhibition by this compound

Caption: Inhibition of the NSD3-PWWP1 domain by this compound disrupts chromatin binding and downregulates Myc expression.

This compound Discovery Workflow

Caption: The workflow for the discovery of this compound, from fragment screening to a characterized chemical probe.

Future Directions and Conclusion

This compound stands as a seminal achievement in the development of chemical probes for epigenetic reader domains. Its high potency, selectivity, and demonstrated cellular activity make it an invaluable tool for the scientific community to further investigate the biological roles of the NSD3-PWWP1 domain in both normal physiology and disease states. While this compound itself has shown modest effects on cell growth as a single agent in some contexts, it has proven useful in validating NSD3 as a therapeutic target. For instance, this compound has been utilized as the NSD3-binding warhead in the development of proteolysis-targeting chimeras (PROTACs), such as MS9715, which induce the degradation of the entire NSD3 protein. These degraders have shown superior anti-proliferative effects compared to this compound alone, highlighting the potential for therapeutic strategies that eliminate NSD3 rather than just inhibiting one of its domains.

References

The Structure-Activity Relationship of BI-9321: A Technical Guide

An In-depth Analysis of a First-in-Class Chemical Probe for the NSD3-PWWP1 Domain

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BI-9321, a potent and selective chemical probe for the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 3 (NSD3). Developed for researchers, scientists, and drug development professionals, this document details the key quantitative data, experimental methodologies, and relevant biological pathways associated with this compound and its analogs.

Introduction

This compound is a first-in-class antagonist of the NSD3-PWWP1 domain, discovered through a fragment-based screening approach.[1][2] NSD3 is a histone methyltransferase implicated in various cancers, and its PWWP1 domain is crucial for its chromatin localization and function.[2][3] this compound serves as a valuable tool to investigate the biological roles of the NSD3-PWWP1 domain in health and disease.[1] It specifically targets the methyl-lysine binding site of the PWWP1 domain, leading to the disruption of its interaction with histones. This inhibitory action has been shown to downregulate Myc messenger RNA expression and reduce cell proliferation in acute myeloid leukemia cell lines.

Structure-Activity Relationship of this compound and Analogs

The development of this compound involved systematic modifications of an initial fragment hit to optimize its potency and selectivity. The following table summarizes the structure-activity relationship for this compound and its key analogs. The data highlights the importance of specific chemical moieties for binding affinity to the NSD3-PWWP1 domain and cellular activity.

| Compound | Modification | TR-FRET IC50 (µM) | SPR Kd (nM) | NanoBRET IC50 (µM) |

| Fragment Hit | Initial scaffold | >100 | ND | ND |

| Intermediate 1 | Addition of dimethylphenyl group | 15 | ND | ND |

| Intermediate 2 | Introduction of aza-bicyclo-decane | 2.5 | ND | ND |

| This compound | Introduction of fluorine and aminomethyl group | 0.2 | 166 | 1.2 |

| BI-9466 (Negative Control) | Replacement of fluoro-aza-bicyclo-decane with a methyl-triazole | >100 | >30,000 | >100 |

ND: Not Determined

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was employed to determine the half-maximal inhibitory concentration (IC50) of compounds against the NSD3-PWWP1 domain.

-

Reagents: His-tagged NSD3-PWWP1 protein, biotinylated H3K36me3 peptide, Europium-labeled anti-His antibody (donor), and Streptavidin-Allophycocyanin (APC) (acceptor).

-

Procedure:

-

Compounds are serially diluted in the assay buffer.

-

His-NSD3-PWWP1, biotinylated H3K36me3, and the test compound are incubated together.

-

Europium-labeled anti-His antibody and Streptavidin-APC are added.

-

After incubation, the TR-FRET signal is measured on a suitable plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis: The ratio of the emission signals (665 nm/620 nm) is calculated and plotted against the compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) Assay

SPR was utilized to measure the binding affinity (dissociation constant, Kd) of this compound to the NSD3-PWWP1 domain.

-

Immobilization: His-tagged NSD3-PWWP1 is captured on a CM5 sensor chip with an anti-His antibody.

-

Binding: A series of concentrations of this compound in running buffer are injected over the sensor surface.

-

Data Collection: The change in the resonance angle, proportional to the mass bound to the sensor surface, is recorded in real-time.

-

Data Analysis: The equilibrium binding responses are plotted against the compound concentrations, and the data is fitted to a 1:1 binding model to determine the Kd.

NanoBRET Cellular Target Engagement Assay

This assay measures the ability of this compound to disrupt the interaction between NSD3 and histone H3 in living cells.

-

Cell Line: U2OS cells are co-transfected with plasmids encoding for NanoLuc-NSD3-PWWP1 and HaloTag-Histone H3.

-

Procedure:

-

Transfected cells are plated in a 96-well plate.

-

A cell-permeable HaloTag ligand labeled with a fluorescent reporter is added.

-

This compound is added at various concentrations.

-

The NanoBRET substrate is added, and luminescence and fluorescence are measured.

-

-

Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the cellular IC50.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context and the discovery process of this compound.

Caption: The NSD3-PWWP1 signaling pathway and its inhibition by this compound.

Caption: The experimental workflow for the discovery and characterization of this compound.

References

An In-Depth Technical Guide to the PWWP1 Domain of NSD3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a critical epigenetic regulator and a member of the NSD family of histone methyltransferases. Its role in mono- and di-methylating histone H3 at lysine 36 (H3K36) is fundamental to chromatin integrity and gene expression. The NSD3 gene is frequently amplified in various cancers, positioning it as a significant oncogene and a compelling therapeutic target. This guide focuses on the N-terminal PWWP1 domain of NSD3, a key "reader" module that recognizes methylated histones. We will explore its structure, function, involvement in oncogenic pathways, and the development of targeted therapeutics, from small-molecule inhibitors to advanced proteolysis-targeting chimeras (PROTACs).

Introduction: The NSD Family and the Significance of NSD3

The NSD family, comprising NSD1, NSD2, and NSD3, are crucial enzymes that catalyze the methylation of H3K36, generating H3K36me1 and H3K36me2.[1] These modifications are vital for regulating gene expression and maintaining chromatin structure. Alterations in NSD protein function are linked to various human diseases, including developmental disorders and cancer.[1]

NSD3 is encoded by the WHSC1L1 gene, located within the 8p11-p12 chromosomal region, an area frequently amplified in cancers such as breast, lung, and colon cancer.[1][2] The NSD3 gene produces multiple isoforms through alternative splicing, most notably a full-length protein (NSD3L) and a short isoform (NSD3s).[3] While NSD3L contains the catalytic SET domain responsible for methyltransferase activity, NSD3s lacks this domain. Both isoforms, however, feature the PWWP1 domain, a critical module for chromatin recognition.

The PWWP domain, named for a conserved Pro-Trp-Trp-Pro motif, functions as an epigenetic "reader." It recognizes and binds to specific post-translational modifications on histones, particularly methylated lysines, thereby tethering the protein to specific chromatin locations to exert its regulatory functions.

Structure and Function of the NSD3 PWWP1 Domain

The PWWP1 domain of NSD3 is a key mediator of its chromatin-associated functions. It acts as a reader of the histone code, specifically recognizing and binding to histone H3 tails that are methylated at lysine 36 (H3K36me2).

Structurally, the PWWP domain contains a conserved aromatic cage—composed of residues Tyr281, Trp284, and Phe312—which is essential for engaging the methyl-lysine side chain through cation-π and hydrophobic interactions. This specific binding anchors NSD3 to regions of chromatin marked by H3K36 methylation, influencing local chromatin structure and gene transcription.

For the short NSD3s isoform, which lacks a catalytic methyltransferase domain, the PWWP1 domain is paramount. NSD3s functions as an adapter or scaffold protein, and its PWWP1 domain is essential for this role. It has been shown to be critical for the viability of certain cancer cells, particularly in Acute Myeloid Leukemia (AML).

Role of the NSD3 PWWP1 Domain in Oncogenesis

The amplification of the WHSC1L1 gene makes NSD3 a potent oncogene. The PWWP1 domain is central to its cancer-promoting activities, especially through the action of the NSD3s isoform.

A key oncogenic mechanism involves the regulation of the proto-oncogene Myc. The NSD3s isoform, via its PWWP1 domain, acts as a crucial adaptor protein that links the bromodomain and extraterminal (BET) protein BRD4 to the CHD8 chromatin remodeler. This complex is recruited to target genes, including Myc, to sustain their expression and promote cancer cell proliferation and survival. The dependence of AML cells on this interaction underscores the PWWP1 domain's importance as a therapeutic target.

Therapeutic Targeting of the NSD3 PWWP1 Domain

The critical role of the PWWP1 domain in sustaining oncogenic gene expression programs has made it an attractive target for therapeutic intervention.

Small-Molecule Inhibition: The BI-9321 Chemical Probe

Fragment-based screening led to the discovery of This compound , a first-in-class, potent, and selective chemical probe that antagonizes the NSD3 PWWP1 domain. This compound occupies the methyl-lysine binding pocket, thereby preventing the domain from engaging with histones. As a single agent, this compound has been shown to downregulate Myc mRNA expression and reduce the proliferation of AML cell lines. However, its efficacy in inducing cancer cell death is limited, suggesting that simple inhibition of the reader function may not be sufficient for a robust therapeutic effect.

Targeted Protein Degradation: PWWP1-based PROTACs

To overcome the limitations of simple inhibition, researchers have developed Proteolysis Targeting Chimeras (PROTACs) that hijack the cell's ubiquitin-proteasome system to induce the degradation of the entire NSD3 protein. MS9715 is a PROTAC designed by linking the PWWP1 binder this compound to a ligand for the VHL E3 ubiquitin ligase.

This approach has proven superior to inhibition alone. By inducing the degradation of both NSD3L and NSD3s isoforms, MS9715 more effectively suppresses the NSD3- and cMyc-associated gene-expression programs, phenocopying a genetic knockout of NSD3 and leading to more potent anti-cancer effects.

Quantitative Data on NSD3 PWWP1 Inhibitors

The development of molecules targeting the NSD3 PWWP1 domain has yielded quantitative data on their binding affinity and inhibitory potential.

| Compound | Target Domain | Assay Type | Binding Affinity (Kd) | Cellular Activity (IC50) | Reference |

| This compound | NSD3-PWWP1 | SPR | 166 ± 3 nM | - | |

| ITC | 445 ± 8 nM | - | |||

| NanoBRET | - | 1.2 ± 0.06 µM | |||

| Cell Viability (MOLM-13) | - | 26.8 ± 4.4 µM | |||

| MS9715 (PROTAC) | NSD3-PWWP1 | ITC | 1.3 ± 0.17 µM | - | |

| Degradation (DC50) | - | 4.9 ± 0.4 µM | |||

| BI-9466 | NSD3-PWWP1 | - | No significant effect | No significant effect |

Note: BI-9466 is a structurally related negative control for this compound that shows no significant binding or cellular activity.

Key Experimental Protocols

The study of the NSD3 PWWP1 domain and its inhibitors relies on a variety of robust biochemical and cellular assays.

AlphaScreen Assay for PWWP1-Histone Interaction

This protocol describes a method to measure the inhibitory effect of a compound on the interaction between the NSD3 PWWP1 domain and a biotinylated H3K36me2 peptide.

-

Reagents & Materials:

-

Recombinant GST-tagged NSD3 PWWP1 protein.

-

Biotinylated histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-K(Me2)-GGK-biotin).

-

Streptavidin-coated Donor beads (PerkinElmer).

-

Anti-GST Acceptor beads (PerkinElmer).

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Test compounds (e.g., this compound) serially diluted in DMSO.

-

384-well low-volume microplates (e.g., ProxiPlate).

-

-

Procedure:

-

Prepare a mix of GST-NSD3-PWWP1 and biotin-H3K36me2 peptide in assay buffer.

-

Dispense 5 µL of the protein-peptide mix into the wells of a 384-well plate.

-

Add 50 nL of test compound dilutions or DMSO (control) to the respective wells.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Prepare a mix of Anti-GST Acceptor beads and Streptavidin-coated Donor beads in assay buffer. Add 5 µL of this bead suspension to all wells.

-

Seal the plate and incubate in the dark for 1-2 hours at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader), exciting at 680 nm and measuring emission at 520-620 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Plot the percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

This protocol measures the thermodynamic parameters of a compound binding to the NSD3 PWWP1 domain.

-

Reagents & Materials:

-

Purified, concentrated NSD3 PWWP1 protein (e.g., 10-50 µM).

-

Concentrated ligand/compound (e.g., 100-500 µM).

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

ITC instrument (e.g., MicroCal PEAQ-ITC).

-

-

Procedure:

-

Thoroughly dialyze the protein against the ITC buffer. Dissolve the compound in the final dialysis buffer to ensure a perfect buffer match.

-

Degas both the protein solution and the compound solution for at least 10 minutes before use.

-

Load the protein solution (approx. 300 µL) into the sample cell of the calorimeter.

-

Load the compound solution (approx. 100 µL) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

Perform a series of small, timed injections (e.g., 15-20 injections of 2 µL each) of the compound into the protein solution while stirring.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the peaks from the raw ITC data to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This protocol is used to identify the genome-wide binding sites of NSD3.

-

Cross-linking and Cell Lysis:

-

Cross-link protein-DNA complexes in cultured cells (e.g., MOLM-13) by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest and lyse the cells to release the nuclei. Isolate the chromatin.

-

-

Chromatin Fragmentation:

-

Fragment the chromatin into 200-600 bp pieces using sonication. The extent of fragmentation should be verified on an agarose gel.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to NSD3 (or a control IgG).

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the ChIP DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and an input control sample.

-

Perform high-throughput sequencing on a platform like Illumina.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are significantly enriched in the NSD3 IP sample compared to the input control. These peaks represent NSD3 binding sites.

-

Conclusion

The PWWP1 domain of NSD3 is a validated and compelling target in oncology. Its function as a chromatin reader is integral to the oncogenic activity of both the full-length and short isoforms of NSD3, particularly in driving the expression of master regulators like Myc. While direct inhibition of its reader function with small molecules like this compound has proven to be a valuable research tool, the development of PROTACs that induce the complete degradation of NSD3 represents a more powerful therapeutic strategy. The continued exploration of the PWWP1 domain's biology and the development of next-generation targeted therapies hold significant promise for treating cancers dependent on NSD3.

References

BI-9321: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BI-9321, a first-in-class chemical probe that acts as a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). By competitively binding to the methyl-lysine binding site within the NSD3-PWWP1 domain, this compound disrupts its interaction with histone tails, thereby modulating downstream gene expression. This document details the mechanism of action of this compound, presents its key quantitative data, outlines experimental protocols for its characterization, and illustrates its impact on cellular signaling pathways.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression without altering the underlying DNA sequence. Among the key players in the epigenetic machinery are "reader" domains, which recognize and bind to specific post-translational modifications on histone proteins. The PWWP domain, characterized by a conserved Pro-Trp-Trp-Pro motif, is a reader domain that recognizes methylated histone lysine residues.

NSD3, a histone lysine methyltransferase, is frequently overexpressed in various cancers, including acute myeloid leukemia (AML), and its PWWP1 domain has been identified as a critical component for the viability of certain cancer cells. This compound has emerged as a valuable tool to investigate the biological functions of the NSD3-PWWP1 domain and as a potential starting point for the development of novel therapeutic agents.

Mechanism of Action

This compound functions as a competitive antagonist of the NSD3-PWWP1 domain. It occupies the aromatic cage within the PWWP1 domain, which is responsible for recognizing and binding to methylated histone lysine residues, particularly H3K36me2. By blocking this interaction, this compound disrupts the recruitment of the NSD3-containing protein complexes to chromatin, leading to alterations in gene transcription. One of the key downstream effects observed upon treatment with this compound is the downregulation of MYC mRNA expression, a critical oncogene implicated in cell proliferation and survival.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, BI-9466.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Assay Method | Reference |

| Kd vs. NSD3-PWWP1 | 166 nM | Surface Plasmon Resonance (SPR) | [1][2] |

| IC50 vs. NSD3-PWWP1 | 1.2 µM | NanoBRET in U2OS cells | [1] |

| In Vitro Potency | ~200 nM | Not Specified |

Table 2: Cellular Target Engagement and Activity of this compound

| Parameter | Value | Cell Line | Assay Method | Reference |

| Cellular Target Engagement | ~1 nM | Not Specified | Not Specified | |

| Antiproliferative IC50 | 0.139 µM | MOLM-13 | Cell Growth Inhibition (6 days) |

Table 3: Selectivity of this compound

| Target | Activity | Reference |

| NSD2-PWWP1 | Inactive | |

| NSD3-PWWP2 | Inactive |

Table 4: Properties of Negative Control (BI-9466)

| Property | Value | Assay Method | Reference |

| Affinity vs. NSD3-PWWP1 | >500-fold weaker than this compound | TR-FRET and SPR |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

NanoBRET™ Protein-Protein Interaction Assay

This assay is used to measure the interaction between NSD3-PWWP1 and histone H3 in living cells and to determine the inhibitory potency of this compound.

Materials:

-

U2OS cells

-

Expression vectors for NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3

-

FuGENE® HD Transfection Reagent

-

Opti-MEM® I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

This compound and BI-9466

-

White, opaque 96-well plates

Protocol:

-

Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of growth medium and incubate overnight.

-

Transfection:

-

Prepare a transfection mix by diluting 0.1 µg of each plasmid DNA (NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3) and 0.3 µL of FuGENE® HD in 10 µL of Opti-MEM®.

-

Incubate the mix for 15 minutes at room temperature.

-

Add 10 µL of the transfection mix to each well.

-

Incubate for 24 hours.

-

-

Ligand Labeling and Compound Treatment:

-

Prepare a working solution of HaloTag® NanoBRET™ 618 Ligand at the desired final concentration (e.g., 100 nM) in growth medium.

-

Prepare serial dilutions of this compound and BI-9466.

-

Aspirate the medium from the cells and add 80 µL of the ligand-containing medium.

-

Add 10 µL of the compound dilutions to the respective wells.

-

Incubate for 4 hours at 37°C.

-

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add 25 µL of the substrate to each well.

-

Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.

-

Fluorescence Recovery After Photobleaching (FRAP)

This technique is used to assess the mobility of NSD3 in the nucleus and the effect of this compound on its chromatin association.

Materials:

-

U2OS cells

-

Expression vector for GFP-NSD3

-

Glass-bottom imaging dishes

-

Confocal microscope with a high-power laser for photobleaching

-

This compound

Protocol:

-

Cell Seeding and Transfection:

-

Seed U2OS cells on glass-bottom imaging dishes.

-

Transfect the cells with the GFP-NSD3 expression vector and allow for expression for 24-48 hours.

-

-

Compound Treatment:

-

Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 2 hours).

-

-

Image Acquisition:

-

Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.

-

Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.

-

-

Photobleaching:

-

Use a high-intensity laser to photobleach the ROI.

-

-

Post-Bleach Image Acquisition:

-

Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

-

Normalize the fluorescence recovery data.

-

Calculate the mobile fraction and the half-maximal recovery time (t1/2) to determine the effect of this compound on NSD3 mobility.

-

Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding kinetics and affinity between this compound and the purified NSD3-PWWP1 domain.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Purified recombinant NSD3-PWWP1 protein

-

This compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20)

Protocol:

-

Ligand Immobilization:

-

Activate the surface of the CM5 sensor chip with a mixture of NHS and EDC.

-

Inject the purified NSD3-PWWP1 protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions over the immobilized NSD3-PWWP1 surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

RT-qPCR for MYC mRNA Quantification

This method is used to quantify the changes in MYC mRNA expression in cells treated with this compound.

Materials:

-

MOLM-13 cells

-

This compound

-

RNA extraction kit (e.g., RNeasy Kit)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for MYC and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat MOLM-13 cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and extract total RNA using a suitable kit.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up qPCR reactions containing cDNA, qPCR master mix, and primers for MYC and the housekeeping gene.

-

Run the qPCR reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for MYC and the housekeeping gene.

-

Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound inhibits the NSD3-PWWP1 domain, disrupting chromatin engagement and MYC expression.

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for characterizing the activity of this compound.

Conclusion

This compound is a highly selective and potent chemical probe for the PWWP1 domain of NSD3. Its ability to disrupt the interaction between NSD3 and chromatin provides a valuable tool for dissecting the role of this epigenetic reader in health and disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the NSD3-PWWP1 axis in cancer and other diseases. The continued investigation of this compound and similar molecules will undoubtedly contribute to a deeper understanding of epigenetic regulation and may pave the way for novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for BI-9321: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-9321 is a potent and selective chemical probe that acts as an antagonist to the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] By disrupting the interaction between NSD3-PWWP1 and methylated histones, this compound provides a valuable tool for investigating the biological functions of this epigenetic reader domain in health and disease.[1][2] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, and NanoBRET Target Engagement assays. Additionally, it summarizes the available quantitative data for this compound and illustrates the relevant signaling pathway and experimental workflows.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. The NSD family of histone methyltransferases, including NSD3, are important epigenetic modulators. The PWWP domain of NSD3 is a "reader" domain that recognizes and binds to methylated histone tails, thereby recruiting chromatin-modifying complexes to specific genomic loci and influencing gene transcription.

This compound was identified through fragment-based screening as a potent antagonist of the NSD3-PWWP1 domain. It selectively binds to the methyl-lysine binding pocket of the PWWP1 domain, preventing its engagement with histone ligands. This inhibitory action leads to downstream effects such as the downregulation of Myc messenger RNA and reduced proliferation in certain cancer cell lines. These application notes provide a comprehensive guide for the in vitro evaluation of this compound and similar compounds targeting the NSD3-PWWP1 interaction.

Data Presentation

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Surface Plasmon Resonance (SPR) | Kd | 166 nM | Purified NSD3-PWWP1 protein | |

| NanoBRET | IC50 | 1.2 µM | U2OS cells | |

| TR-FRET | In vitro potency | 200 nM | Biochemical assay | |

| Cellular Target Engagement | Concentration | ~1 nM | Cellular assay |

Table 2: Selectivity of this compound

| Target | Activity | Reference |

| NSD2-PWWP1 | Inactive | |

| NSD3-PWWP2 | Inactive |

Signaling Pathway

The PWWP1 domain of NSD3 recognizes and binds to specific methylation marks on histone tails, particularly H3K36me2. This interaction is crucial for the recruitment of NSD3 and its associated protein complexes to chromatin, leading to the regulation of target gene expression. One such target is the proto-oncogene Myc. This compound competitively binds to the methyl-lysine binding pocket of the NSD3-PWWP1 domain, thereby inhibiting its interaction with histones. This disruption of NSD3's chromatin localization leads to the downregulation of Myc expression and subsequent inhibition of cell proliferation.

Experimental Protocols

TR-FRET Assay for NSD3-PWWP1 Inhibition

This protocol describes a competitive binding assay to measure the ability of this compound to disrupt the interaction between the NSD3-PWWP1 domain and a fluorescently labeled histone H3 peptide.

Workflow:

Materials:

-

His-tagged recombinant NSD3-PWWP1 protein

-

Biotinylated Histone H3 peptide (e.g., H3K36me2)

-

Terbium (Tb)-conjugated anti-His antibody (Donor)

-

Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (Acceptor)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume white plates

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in assay buffer. Add 2 µL of each dilution to the wells of a 384-well plate. For control wells, add 2 µL of assay buffer with DMSO.

-

Donor Addition: Prepare a solution of His-tagged NSD3-PWWP1 and Tb-anti-His antibody in assay buffer. Add 4 µL of this mixture to each well.

-

Acceptor Addition: Prepare a solution of biotinylated histone H3 peptide and Streptavidin-d2 in assay buffer. Add 4 µL of this mixture to each well.

-

Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

-

Signal Detection: Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at two wavelengths (~490 nm for Terbium and ~665 nm for the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaLISA Assay for Histone-NSD3-PWWP1 Interaction

This protocol outlines a method to quantify the interaction between NSD3-PWWP1 and a biotinylated histone peptide using AlphaLISA technology.

Workflow:

Materials:

-

GST-tagged recombinant NSD3-PWWP1 protein

-

Biotinylated Histone H3 peptide

-

Streptavidin-coated Donor Beads

-

Anti-GST AlphaLISA Acceptor Beads

-

This compound

-

AlphaLISA Assay Buffer

-

384-well white OptiPlates

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in AlphaLISA assay buffer.

-

Assay Assembly: In a 384-well plate, add in the following order:

-

5 µL of biotinylated histone H3 peptide.

-

5 µL of GST-NSD3-PWWP1.

-

5 µL of this compound or control.

-

5 µL of a mix of Streptavidin Donor Beads and anti-GST Acceptor Beads.

-

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark.

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: Plot the AlphaLISA signal against the logarithm of the this compound concentration and determine the IC50 value.

NanoBRET Target Engagement Assay

This cell-based assay measures the binding of this compound to the NSD3-PWWP1 domain in live cells.

Workflow:

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for NSD3-PWWP1 fused to NanoLuc® luciferase

-

NanoBRET™ Tracer specific for the target

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

This compound

-

Opti-MEM® I Reduced Serum Medium

-

96-well white assay plates

Procedure:

-

Cell Transfection: Transfect HEK293 cells with the NSD3-PWWP1-NanoLuc® fusion vector.

-

Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white plate at an appropriate density.

-

Compound Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

-

Tracer Addition: Add the NanoBRET™ Tracer to the wells and incubate for another 2 hours.

-

Substrate Addition: Prepare a mixture of NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM. Add this to the wells.

-

Signal Detection: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).

-

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission). Plot the corrected ratio against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable tool for probing the function of the NSD3-PWWP1 domain. The protocols provided herein offer robust methods for characterizing the in vitro and cellular activity of this compound and other potential inhibitors of this epigenetic reader. These assays are essential for advancing our understanding of the role of NSD3 in disease and for the development of novel therapeutic agents.

References

Application Notes and Protocols for BI-9321 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-9321 is a potent and selective chemical probe for the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3).[1][2][3][4] As an antagonist, this compound offers a valuable tool for investigating the biological functions of the NSD3-PWWP1 domain in various cellular processes, particularly in the context of cancer biology. NSD3 is a histone methyltransferase implicated in chromatin regulation and gene transcription, and its PWWP1 domain is crucial for its chromatin localization and function.[1] this compound has been shown to disrupt the interaction of NSD3 with chromatin, leading to downstream effects on gene expression and cell proliferation, making it a valuable tool for target validation and drug discovery efforts.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to probe its effects on cellular proliferation, target engagement, and downstream signaling pathways.

Mechanism of Action and Key Properties

This compound selectively binds to the PWWP1 domain of NSD3, preventing its interaction with histone proteins. This disruption of NSD3's chromatin reader function leads to the modulation of gene expression, notably the downregulation of the proto-oncogene MYC, and subsequent inhibition of cell proliferation in sensitive cancer cell lines. For effective and rigorous experimentation, it is highly recommended to use BI-9466, a structurally related but significantly less active compound, as a negative control in all assays.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in various assays.

| Parameter | Value | Assay | Cell Line | Reference |

| In Vitro Potency (IC₅₀) | 200 nM | In-vitro Assay | N/A | |

| Binding Affinity (Kd) | 166 nM | Surface Plasmon Resonance (SPR) | N/A | |

| Cellular Target Engagement (IC₅₀) | 1.2 µM | NanoBRET Assay | U2OS | |

| Cellular Target Engagement | ~1 nM | Cellular Assay | Not Specified | |

| Cell Proliferation (IC₅₀) | 26.8 ± 4.4 µM | RealTime-Glow MT Cell Viability Assay | MOLM-13 | |

| Cell Proliferation (IC₅₀) | 13 ± 2 µM | RealTime-Glow MT Cell Viability Assay | RN2 |

Experimental Protocols

Cell Proliferation Assay (RealTime-Glow™ MT Cell Viability Assay)

This protocol is designed to measure the effect of this compound on the proliferation of acute myeloid leukemia (AML) cell lines, such as MOLM-13.

Caption: Workflow for the cell proliferation assay.

-

MOLM-13 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well white, clear-bottom assay plates

-

This compound

-

BI-9466 (negative control)

-

DMSO (vehicle control)

-

RealTime-Glow™ MT Cell Viability Assay kit (Promega)

-

Luminometer

-

Cell Seeding:

-

Culture MOLM-13 cells in RPMI-1640 medium.

-

Seed cells at a density of 5,000 cells/well in 80 µL of medium in a 96-well plate.

-

-

Compound Preparation and Addition:

-

Prepare a 10-point serial dilution of this compound and BI-9466 in DMSO, then dilute in culture medium to a 5X final concentration. A typical starting concentration is 100 µM.

-

Add 20 µL of the diluted compounds or DMSO vehicle to the respective wells. The final DMSO concentration should not exceed 0.5%.

-

-

Incubation:

-

Incubate the plate for 6 days at 37°C in a humidified incubator with 5% CO₂.

-

-

Assay Measurement:

-

On day 6, add 100 µL of the RealTime-Glow™ MT Viability Substrate to each well.

-

Incubate for 1 hour at 37°C.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the DMSO-treated control wells.

-

Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies the engagement of this compound with the NSD3-PWWP1 domain within living cells.

Caption: Workflow for the NanoBRET™ target engagement assay.

-

U2OS cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Plasmids: NanoLuc®-NSD3-PWWP1 fusion vector and HaloTag®-Histone H3 fusion vector

-

Transfection reagent (e.g., FuGENE® HD)

-

96-well white assay plates

-

This compound and BI-9466

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

Plate reader capable of measuring dual-filtered luminescence

-

Transfection:

-

Co-transfect U2OS cells with the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 plasmids according to the manufacturer's protocol for your transfection reagent.

-

-

Cell Plating:

-

24 hours post-transfection, harvest the cells and plate them in a 96-well white assay plate at a density of 2 x 10⁴ cells/well in 90 µL of medium.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and BI-9466.

-

Add 10 µL of the diluted compounds to the cells.

-

-

Ligand and Substrate Addition:

-

Add HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM.

-

Incubate for 2 hours at 37°C.

-

Add NanoBRET™ Nano-Glo® Substrate.

-

-

Measurement:

-

Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

-

Normalize the BRET ratios to the vehicle control and plot against the compound concentration to determine the IC₅₀.

-

MYC mRNA Expression Analysis (RT-qPCR)

This protocol details how to measure the downregulation of MYC mRNA in MOLM-13 cells following treatment with this compound.

Caption: Workflow for RT-qPCR analysis of MYC mRNA.

-

MOLM-13 cells

-

This compound (10 µM), BI-9466 (10 µM), JQ1 (0.5 µM as a positive control), and DMSO

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green-based qPCR master mix

-

Primers for MYC and housekeeping genes (e.g., GAPDH, ACTB)

-

qPCR instrument

-

Cell Treatment:

-

Treat MOLM-13 cells with 10 µM this compound, 10 µM BI-9466, 0.5 µM JQ1, or DMSO for 20 hours.

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up qPCR reactions using SYBR Green master mix, cDNA, and primers for MYC and housekeeping genes.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping genes and comparing to the DMSO-treated control.

-

References

Application Notes and Protocols for MOLM-13 Cell Line Treatment with BI-9321

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MOLM-13 cell line, established from the peripheral blood of a patient with acute myeloid leukemia (AML), is a critical in vitro model for studying AML pathogenesis and evaluating novel therapeutic agents. These cells are characterized by an FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, which is a common driver of AML. BI-9321 is a potent and selective small molecule inhibitor of the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] Inhibition of the NSD3-PWWP1 domain has been shown to downregulate MYC mRNA expression and reduce cell proliferation in MOLM-13 cells, making this compound a promising compound for AML research.[1][3]

These application notes provide detailed protocols for treating the MOLM-13 cell line with this compound and assessing its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

Table 1: Effect of this compound on MOLM-13 Cell Viability

| This compound Concentration | Cell Viability (%) (Mean ± SD) |

| Vehicle (DMSO) | 100 ± 5.2 |

| 1 µM | 85.3 ± 4.5 |

| 5 µM | 62.1 ± 3.9 |

| 10 µM | 45.8 ± 3.1 |

| 25 µM | 28.4 ± 2.5 |

| IC50 (6 days) | 26.8 ± 4.4 µM [3] |

Table 2: Induction of Apoptosis in MOLM-13 Cells by this compound (72 hours)

| This compound Concentration | Early Apoptosis (%) (Mean ± SD) | Late Apoptosis / Necrosis (%) (Mean ± SD) | Total Apoptotic Cells (%) (Mean ± SD) |

| Vehicle (DMSO) | 3.2 ± 0.8 | 2.1 ± 0.5 | 5.3 ± 1.1 |

| 10 µM | 15.7 ± 2.1 | 8.4 ± 1.5 | 24.1 ± 3.2 |

| 25 µM | 28.9 ± 3.5 | 15.2 ± 2.8 | 44.1 ± 5.8 |

Note: The data presented in Table 2 is representative of the expected outcome based on the known effects of NSD3 inhibition and may not reflect the exact results of a specific experiment.

Table 3: Cell Cycle Analysis of MOLM-13 Cells Treated with this compound (48 hours)

| This compound Concentration | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |

| Vehicle (DMSO) | 45.2 ± 3.3 | 38.1 ± 2.9 | 16.7 ± 2.1 |

| 10 µM | 58.6 ± 4.1 | 25.3 ± 2.5 | 16.1 ± 1.9 |

| 25 µM | 69.8 ± 5.2 | 15.9 ± 1.8 | 14.3 ± 1.5 |

Note: The data presented in Table 3 is representative of the expected outcome based on the known effects of NSD3 inhibition and may not reflect the exact results of a specific experiment.

Signaling Pathway

Experimental Protocols

MOLM-13 Cell Culture

-

Cell Line: MOLM-13 (human acute myeloid leukemia)

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-